molecular formula C23H25N3O3S B1681145 4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide CAS No. 724741-75-7

4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide

Cat. No. B1681145
M. Wt: 423.5 g/mol
InChI Key: NGQPRVWTFNBUHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, has been reported . The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine led to the formation of this compound .


Molecular Structure Analysis

The compound 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide crystallized in a triclinic space group, P-1, with cell parameters a = 6.7945 (2), b = 7.1791 (3), c = 17.1267 (7), α = 96.153 (1), β = 100.573 (2), γ = 98.911 (2) and Z = 2, with the whole molecule being the asymmetric unit . The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å . In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .

Scientific Research Applications

Nonaqueous Capillary Electrophoresis of Related Substances

A study developed a nonaqueous capillary electrophoretic separation method for Imatinib Mesylate and related substances, showcasing the method's effectiveness for quality control in pharmaceutical applications. This approach could be relevant for compounds like "4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide" in assessing purity and related substance content in drug formulations (Ye et al., 2012).

Histone Deacetylase Inhibitor Discovery

The discovery of MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, highlights the therapeutic potential of benzamide derivatives in cancer treatment. The compound selectively inhibits HDACs, demonstrating significant antitumor activity. This underscores the importance of structural modifications in benzamides for developing new anticancer drugs (Zhou et al., 2008).

Development of H+/K+-ATPase Inhibitors

Research into benzimidazole sulfoxide derivatives as antisecretory H+/K+-ATPase inhibitors showcases their potential in treating conditions like gastric acid secretion disorders. Structural variations, including pyridine substitutions, play a critical role in enhancing potency and stability, indicating the structural adaptability of similar compounds for therapeutic applications (Ife et al., 1989).

Polyamide Synthesis from Aminophenoxy Derivatives

Studies on the synthesis of polyamides using diamines with aminophenoxy derivatives, including tert-butylbenzene, demonstrate the utility of such compounds in creating high-performance polymers. These polymers exhibit desirable properties such as solubility in polar solvents and high thermal stability, relevant for material science applications (Liaw & Liaw, 1997; 1998).

Synthesis of Metal Complexes

The synthesis and characterization of metal complexes with sulphonamide derivatives, including pyridine and benzene cores, highlight the compound's versatility in forming complexes that could enhance biological and catalytic potentials. This research points to the diverse applications of such structures in pharmaceutical and chemical industries (Orie et al., 2021).

properties

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQPRVWTFNBUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359693
Record name 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[(4-Tert-Butylphenyl)sulfonyl]amino}methyl)-N-(Pyridin-3-Yl)benzamide

CAS RN

724741-75-7
Record name STF-31
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16761
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Record name 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 724741-75-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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